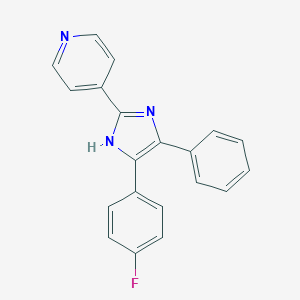
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is not fully understood. However, it has been proposed that this compound acts by inhibiting certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are known to play a role in cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth. In Alzheimer's disease research, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of the disease. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine in lab experiments is its potent activity against various diseases. This compound has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations is its stability. This compound is known to degrade under certain conditions, which can affect its potency and efficacy.
Zukünftige Richtungen
The potential applications of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine are vast, and there are several future directions for research in this area. One of the areas of interest is the development of new drugs based on this compound. This could involve the modification of the structure to improve its stability and potency. Another area of interest is the elucidation of the mechanism of action, which could provide insights into the development of new therapies for various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to improve its efficacy.
Synthesemethoden
The synthesis of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine involves the reaction of 4-(4-fluorophenyl)-5-phenyl-1H-imidazole-2-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide. The product obtained is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine has been extensively studied for its potential in various scientific research applications. One of the major areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and inflammation.
Eigenschaften
| 155698-28-5 | |
Molekularformel |
C20H14FN3 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H14FN3/c21-17-8-6-15(7-9-17)19-18(14-4-2-1-3-5-14)23-20(24-19)16-10-12-22-13-11-16/h1-13H,(H,23,24) |
InChI-Schlüssel |
NWUILSMFJZPPTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)

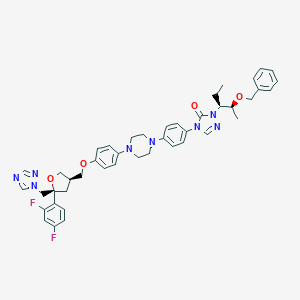

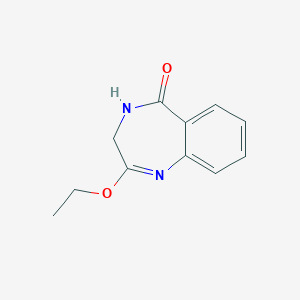
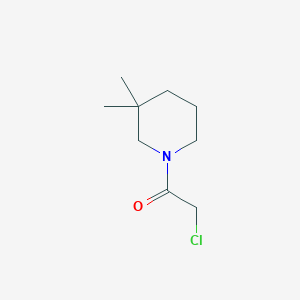

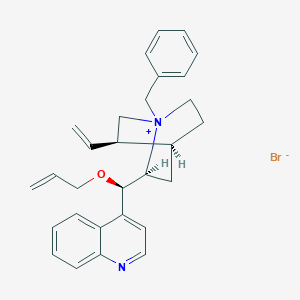

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)
